Sodium 4-aminobenzoate: A Technical Guide
Sodium 4-aminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core basic properties of sodium 4-aminobenzoate (B8803810). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Core Properties
Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), is a white to off-white crystalline solid.[1] It is a compound of significant interest in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[2]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of sodium 4-aminobenzoate are summarized in the table below, providing a clear reference for its identification and handling.
| Property | Value | References |
| Chemical Name | Sodium 4-aminobenzoate | [3] |
| Synonyms | Sodium para-aminobenzoate, PABA sodium salt | [2][3] |
| CAS Number | 555-06-6 | [2] |
| Molecular Formula | C₇H₆NNaO₂ | [1] |
| Molecular Weight | 159.12 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][2] |
| Melting Point | >300 °C | [3][4] |
| Density | 1.410 g/cm³ | [1] |
Solubility
The solubility of sodium 4-aminobenzoate is a critical parameter for its application in various formulations. It is highly soluble in water and exhibits moderate solubility in some organic solvents.[1]
| Solvent | Solubility | References |
| Water | Highly soluble; 50 mg/mL | [1][3] |
| Ethanol | Soluble | [5] |
| Methanol (B129727) | Soluble | [5] |
| Ether | Soluble | [5] |
| Benzene | Slightly soluble | [5] |
| Petroleum Ether | Practically insoluble | [5] |
The solubility of sodium 4-aminobenzoate in aqueous solutions is influenced by pH, with lower pH potentially increasing solubility due to protonation.[1] Temperature also plays a role, with higher temperatures generally leading to increased solubility in water.[1]
Stability and Storage
Sodium 4-aminobenzoate is generally stable under normal conditions.[1] However, it is light-sensitive and should be stored in a cool, dry, well-sealed container, protected from light.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of sodium 4-aminobenzoate.
Synthesis via Catalytic Hydrogenation of 4-Nitrobenzoic Acid
This protocol is adapted from established industrial methods for the preparation of 4-aminobenzoic acid, which is then neutralized to form the sodium salt.[8][9]
Materials:
-
4-Nitrobenzoic acid
-
Sodium hydroxide (B78521)
-
5% Palladium on carbon (Pd/C) catalyst
-
Water
-
Hydrogen gas
-
Hydrochloric acid (for acidification to isolate the free acid)
Procedure:
-
Preparation of Sodium 4-nitrobenzoate (B1230335) solution: In a suitable reaction vessel, dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water (approximately 3 times the mass of the acid and base).[8]
-
Catalytic Hydrogenation:
-
Transfer the sodium 4-nitrobenzoate solution to a high-pressure reactor (autoclave).
-
Add 5% Pd/C catalyst (typically 1-2% by weight of the 4-nitrobenzoic acid).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) three times.
-
Pressurize the reactor with hydrogen gas to 1-2 MPa.
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Maintain the reaction for approximately 2 hours, or until the hydrogen pressure remains constant, indicating the completion of the reaction.[8]
-
-
Catalyst Removal and Neutralization:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting aqueous solution contains sodium 4-aminobenzoate. For purification, this can be further processed.
-
Purification by Recrystallization
This protocol describes the purification of sodium 4-aminobenzoate from an aqueous solution.[10]
Materials:
-
Crude sodium 4-aminobenzoate
-
Deionized water
Procedure:
-
Dissolution: Dissolve the crude sodium 4-aminobenzoate in a minimum amount of hot deionized water.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of sodium 4-aminobenzoate will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a method for the quantitative analysis of sodium 4-aminobenzoate, based on USP guidelines.[11]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
C18 reverse-phase column (e.g., 3.0-mm × 15-cm; 3.5-µm packing L11)
Reagents:
-
Mobile Phase: A mixture of methanol and 1.5% acetic acid in water (15:85 v/v).[11]
-
Standard Solution: Prepare a 0.1 mg/mL solution of USP Aminobenzoate Sodium Reference Standard in the mobile phase.[11]
-
Sample Solution: Prepare a 0.1 mg/mL solution of the sodium 4-aminobenzoate sample in the mobile phase.[11]
Chromatographic Conditions:
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time of the major peak in the sample solution should correspond to that of the standard solution.
-
Calculate the percentage of sodium 4-aminobenzoate in the sample by comparing the peak response of the sample to the peak response of the standard.[11]
Visualizations
Folate Biosynthesis Pathway
Sodium 4-aminobenzoate is a crucial intermediate in the biosynthesis of folate in many microorganisms.[12] The following diagram illustrates the role of PABA in this essential metabolic pathway.
Caption: Bacterial folate biosynthesis pathway highlighting the role of PABA.
General Experimental Workflow for Chemical Characterization
The following diagram outlines a typical workflow for the characterization of a chemical substance like sodium 4-aminobenzoate.
Caption: General workflow for the characterization of a chemical compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
